molecular formula C14H9F4NO B287388 N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

Cat. No. B287388
M. Wt: 283.22 g/mol
InChI Key: SSJQAJBBTDUVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide, also known as BAY 73-6691, is a novel and selective inhibitor of soluble guanylate cyclase (sGC). It has gained significant attention in the scientific community due to its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.

Mechanism of Action

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide acts as a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). By inhibiting sGC, N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 increases the levels of cGMP, which in turn leads to vasodilation and improved blood flow. This mechanism of action makes it a promising therapeutic agent for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide have been extensively studied. It has been shown to increase the levels of cGMP in various tissues, including the heart, lungs, and brain. This increase in cGMP leads to vasodilation and improved blood flow, which can improve cardiac function and reduce pulmonary arterial pressure. Additionally, N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 has been shown to have anti-inflammatory effects and may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide in lab experiments is its selectivity for sGC. This allows researchers to specifically target this enzyme and study its effects on various physiological processes. Additionally, N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 has been shown to have a favorable pharmacokinetic profile, making it a promising therapeutic agent for future clinical trials.
However, one of the limitations of using N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide in lab experiments is its potential toxicity. Studies have shown that high doses of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 can lead to liver damage and other adverse effects. Therefore, it is important to use this compound with caution and to carefully monitor its effects in experimental models.

Future Directions

There are several potential future directions for the research and development of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide. One area of focus is the use of this compound in the treatment of cardiovascular diseases, such as heart failure and pulmonary hypertension. Additionally, researchers are exploring the potential neuroprotective effects of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 and its potential use in the treatment of neurodegenerative diseases.
Another potential direction for future research is the development of new sGC inhibitors with improved selectivity and efficacy. By understanding the structure-activity relationship of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide, researchers may be able to design new compounds with enhanced pharmacological properties.
Conclusion:
N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide is a promising therapeutic agent with potential applications in cardiovascular diseases, pulmonary hypertension, and neurodegenerative diseases. Its selectivity for sGC and favorable pharmacokinetic profile make it an attractive candidate for future clinical trials. However, its potential toxicity highlights the importance of careful monitoring and cautious use in experimental models. Further research is needed to fully understand the potential therapeutic benefits of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 and to develop new and improved sGC inhibitors.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide involves the reaction of 3-fluoroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high yield of the final compound.

Scientific Research Applications

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. It has been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of heart failure and pulmonary hypertension. Additionally, it has been suggested that N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.

properties

Product Name

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C14H9F4NO

Molecular Weight

283.22 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H9F4NO/c15-11-5-2-6-12(8-11)19-13(20)9-3-1-4-10(7-9)14(16,17)18/h1-8H,(H,19,20)

InChI Key

SSJQAJBBTDUVSK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.